molecular formula C18H21NO3S2 B2622220 (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1796970-38-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2622220
CAS No.: 1796970-38-1
M. Wt: 363.49
InChI Key: HUSIDLNSPCGZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic building block of high interest in medicinal chemistry and drug discovery research. This compound features a distinctive molecular architecture combining a sulfonylazetidine moiety with a biaryl ketone system. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in modern drug design due to its conformational restriction and ability to improve physicochemical properties Source . The isobutylsulfonyl group is a potential pharmacophore that can engage in key hydrogen-bonding interactions with biological targets, commonly seen in inhibitors of enzymes like kinases or proteases Source . The 4-(thiophen-2-yl)phenyl fragment provides a rigid, planar biaryl system that can facilitate stacking interactions within hydrophobic binding pockets of proteins. Researchers utilize this compound as a key intermediate for constructing more complex molecules or as a core structure for screening against novel biological targets in oncology, neuroscience, and inflammatory disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)16-10-19(11-16)18(20)15-7-5-14(6-8-15)17-4-3-9-23-17/h3-9,13,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSIDLNSPCGZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step would involve the coupling of the azetidine and thiophene-containing intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Research has demonstrated that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone exhibit various biological activities:

Antimicrobial Properties

Studies indicate that compounds containing thiophene and sulfonamide functionalities often show antimicrobial activity. For instance, a related compound demonstrated significant inhibition against common bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of related compounds have been documented, which may be attributed to their ability to scavenge free radicals. This activity could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiophene derivatives against bacterial strains, revealing that those with sulfonamide substitutions exhibited significant antimicrobial effects. The compound's structure suggests it could fall within this category, warranting further investigation into its efficacy against specific pathogens.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted on compounds structurally similar to this compound, demonstrating reductions in pro-inflammatory cytokine production. These findings support the potential use of this compound in inflammatory disease models.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the azetidine ring might fit into specific binding pockets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features of the Target Compound :
  • Azetidine core : Provides rigidity compared to larger rings (e.g., piperazine).
  • Isobutylsulfonyl group : A strong electron-withdrawing substituent, enhancing solubility in polar solvents.
Comparison with Selected Analogs :
Compound Name / Identifier Core Structure Key Substituents Notable Properties/Applications Reference
Target Compound Azetidine Isobutylsulfonyl, 4-(thiophen-2-yl)phenyl Rigid structure, potential metabolic stability N/A
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Piperazine Trifluoromethylphenyl, thiophen-2-yl Likely CNS-targeting (piperazine motif); trifluoromethyl enhances lipophilicity
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(phenyl)methanone (10a) Benzothiophene Chloro, methoxy, phenyl SERD candidate (anti-breast cancer); electron-donating methoxy group
Methyl (E)-3-(4-((2-benzoyl-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylate (13a) Benzothiophene Hydroxy, acrylate Potential kinase inhibitor; acrylate enables polymerization
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Piperazine Trifluoromethylphenyl, thiophen-2-yl Extended alkyl chain may improve membrane permeability

Electronic and Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound may enhance aqueous solubility compared to purely aromatic analogs like 10a. Piperazine-based analogs (e.g., Compound 21) benefit from basic nitrogen atoms, improving solubility in acidic media .
  • Rigidity vs. Flexibility : The azetidine core imposes greater steric constraints than six-membered piperazine rings, possibly affecting binding pocket compatibility .

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular structure of the compound features an azetidine ring, a thiophene moiety, and a sulfonamide group. These components contribute to its reactivity and potential biological effects.

Property Value
Molecular FormulaC13H17N2O3S
Molecular Weight283.35 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : This may involve the reaction of isobutylsulfonamide with appropriate reagents.
  • Introduction of the Thiophene Moiety : The thiophene ring can be synthesized through coupling reactions with thiophene derivatives.
  • Final Methanone Formation : The carbonyl group is introduced through oxidation or acylation reactions.

Antimicrobial Properties

Research indicates that compounds containing azetidine and sulfonamide functionalities often exhibit antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis.

Anticancer Activity

Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against various strains, suggesting potential for this compound in similar applications .
  • Anticancer Screening : In vitro assays showed that azetidine-based compounds could induce apoptosis in cancer cell lines, indicating a promising avenue for further research .

Q & A

Q. What are the recommended synthetic routes for (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Functionalize the azetidine ring with an isobutylsulfonyl group using sulfonation reactions under anhydrous conditions (e.g., SOCl₂ as a catalyst) .
  • Step 2 : Couple the sulfonated azetidine to a 4-(thiophen-2-yl)phenyl moiety via Friedel-Crafts acylation, employing AlCl₃ as a Lewis acid .
  • Critical Parameters : Temperature (optimized at 80–100°C), solvent polarity (toluene or DCM for intermediates), and stoichiometric control of sulfonyl chloride to minimize byproducts .
  • Yield Optimization : Pilot studies suggest yields drop below 50% if reaction times exceed 12 hours due to hydrolysis of the sulfonyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : To assess purity (>95% recommended for biological assays), with a C18 column and acetonitrile/water (65:35) mobile phase .
  • NMR : ¹H and ¹³C NMR to confirm sulfonyl group integration (δ 3.1–3.5 ppm for CH₂ groups) and thiophene aromaticity (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring; similar compounds show puckered conformations affecting bioactivity .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • In Vitro Screening : Test against kinase targets (e.g., EGFR, JAK2) due to sulfonyl groups’ affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on HEK-293 cells with IC₅₀ calculations; ensure DMSO concentrations ≤0.1% to avoid solvent interference .
  • Solubility : Employ shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell monolayers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Core Modifications : Replace the thiophenyl group with furan or pyridine rings to evaluate electronic effects on target binding .
  • Sulfonyl Group Tweaks : Compare isobutylsulfonyl with methylsulfonyl or phenylsulfonyl analogs; computational docking (e.g., AutoDock Vina) predicts enhanced hydrophobic interactions with bulkier groups .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values across analogs.

Q. What computational strategies resolve contradictions in experimental data (e.g., conflicting binding affinities)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify transient binding modes missed in static crystal structures .
  • Free Energy Perturbation (FEP) : Quantify energy differences between sulfonyl variants; validate with isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify assay-specific biases (e.g., buffer pH affecting sulfonyl stability) .

Q. What advanced techniques quantify the compound’s electronic properties for mechanistic studies?

  • Methodological Answer :
  • Dipole Moment Estimation : Use solvatochromic shifts in UV-Vis spectra (e.g., in ethanol vs. cyclohexane) to calculate ground and excited state dipole moments .
  • Electrochemical Profiling : Perform Tafel polarization measurements to assess redox stability; sulfonyl groups may exhibit anodic peaks at ~1.2 V (vs. Ag/AgCl) .
  • EPR Spectroscopy : Detect radical intermediates during metabolic activation in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.